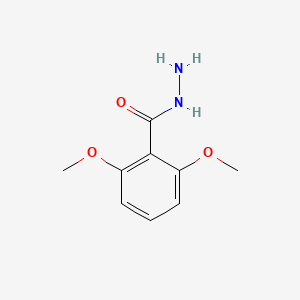

2,6-Dimethoxybenzohydrazide

Description

Contextual Significance in Organic and Coordination Chemistry

The importance of 2,6-dimethoxybenzohydrazide in chemical research stems from the reactivity of its hydrazide moiety, which allows for a wide range of chemical transformations.

In organic chemistry , aromatic hydrazides like this compound are recognized as crucial intermediates for the synthesis of a variety of heterocyclic compounds. iucr.orgresearchgate.net The hydrazide group can react with various electrophiles. A particularly common and important reaction is its condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. nih.govscirp.org These resulting Schiff bases are not only stable compounds in their own right but can also serve as precursors for the synthesis of diverse heterocyclic rings, such as 1,3,4-oxadiazoles, which are known to possess a wide range of biological activities. iucr.org

In the realm of coordination chemistry , this compound and its derivatives are highly effective ligands for forming metal complexes. nih.govresearchgate.net Benzohydrazides typically act as bidentate chelating agents, coordinating to a central metal ion through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal -NH₂ group. researchgate.net The Schiff bases derived from this compound can offer more complex coordination modes, acting as bidentate, tridentate, or even tetradentate ligands. nih.govmdpi.com This versatility allows for the construction of a wide array of coordination compounds with varied geometries and properties. The resulting metal complexes are a major focus of research due to their potential applications in areas such as catalysis and their notable biological activities, including antimicrobial and antifungal properties. scirp.orgresearchgate.net

Evolution of Research Trajectories and Academic Focus

The academic focus on this compound and related compounds has evolved from basic synthesis and characterization to the exploration of the functional applications of its more complex derivatives.

A notable event in the research timeline of this specific compound was the publication of its single-crystal X-ray structure in 2007. iucr.orgresearchgate.net The study presented detailed crystallographic data, defining its molecular geometry and solid-state packing. However, this article was later retracted, a significant development that leaves the definitive crystal structure of this compound open to reinvestigation. iucr.org

Despite the retraction, the general research trajectory for benzohydrazides provides a clear picture of the academic focus. The typical research path involves:

The initial synthesis of the hydrazide, commonly achieved through the hydrazinolysis of a corresponding ester, such as methyl 2,6-dimethoxybenzoate. tandfonline.com

The use of the synthesized hydrazide as a platform to create a library of derivatives, most often Schiff bases formed by reacting the hydrazide with a variety of aromatic aldehydes. nih.govnih.gov

The synthesis of metal complexes using either the parent hydrazide or its Schiff base derivatives as ligands. nih.govresearchgate.net

A thorough investigation of the properties of these new derivatives and complexes. This includes studying their biological activities (such as enzyme inhibition or antimicrobial effects), and their physical and chemical properties. tandfonline.comnih.govdergipark.org.trresearchgate.net

While direct and recent studies on this compound are not abundant, extensive research on its isomers (such as 3,4- and 3,5-dimethoxybenzohydrazide) and other benzohydrazides continues to highlight the enduring interest in this class of compounds as precursors to functional molecules. tandfonline.comresearchgate.net

Detailed Research Findings

The structural characterization of this compound was detailed in a 2007 crystallographic study, which, although now retracted, remains a part of the compound's publication history. iucr.org The study reported that the compound crystallizes in an orthorhombic system.

Table 1: Crystallographic Data for this compound Note: The data presented in this table is sourced from a retracted publication and should be treated with caution. iucr.org

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 7.2598 (5) |

| b (Å) | 14.2558 (11) |

| c (Å) | 20.0412 (11) |

| Volume (ų) | 2074.1 (2) |

| Z | 8 |

According to the now-retracted paper, the planar hydrazide group was oriented at a significant dihedral angle of 82.93 (3)° with respect to the benzene (B151609) ring. iucr.org

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDFYJEYKQMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxybenzohydrazide and Its Derivatives

Precursor Synthesis: 2,6-Dimethoxybenzoic Acid Production Pathways

The cornerstone for producing 2,6-dimethoxybenzohydrazide is the availability of its precursor, 2,6-dimethoxybenzoic acid. This aromatic carboxylic acid is synthesized through several distinct multi-step routes.

Multi-Step Synthetic Routes from Aromatic Precursors

The synthesis of 2,6-dimethoxybenzoic acid typically begins with simpler, readily available aromatic compounds. One established method starts from 1,3-dimethoxybenzene (B93181) . This precursor undergoes a carboxylation reaction, where a carboxyl group is introduced into the benzene (B151609) ring. A common approach involves the use of a strong base and a carbon dioxide source. For instance, a solution of 1,3-dimethoxybenzene and tetramethylethylenediamine in triethylamine (B128534) can be reacted with potassium diethylamide, followed by quenching with crushed dry ice (solid carbon dioxide). Current time information in Vanderburgh County, US. The resulting mixture is then acidified to precipitate the desired 2,6-dimethoxybenzoic acid. Current time information in Vanderburgh County, US.

Another pathway utilizes a metal-mediated carboxylation. In this method, 1,3-dimethoxybenzene is treated with metallic sodium in an anhydrous solvent like toluene (B28343) to form a reactive intermediate. researchgate.net This intermediate is then carboxylated by introducing carbon dioxide gas. researchgate.net Subsequent acidification with hydrochloric acid yields the final product. researchgate.net

A patent has also described a method beginning with the generation of sodium phenide from sodium sand and chlorobenzene (B131634) in toluene. vulcanchem.com This sodium phenide then reacts with 1,3-dimethoxybenzene to form 2,6-dimethoxyphenyl sodium, which is subsequently carboxylated at low temperatures with carbon dioxide. vulcanchem.com

An alternative, though potentially lower-yielding route, begins with resorcinol. This process involves three main steps: the carboxylation of resorcinol, followed by methylation using dimethyl sulfate, and finally hydrolysis to yield the target acid. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the reaction conditions. For the metal-mediated carboxylation of 1,3-dimethoxybenzene, the choice of an activating agent, or "chloroalkane," can influence the yield. Using chloropropane as the chloroalkane resulted in a 71% yield, slightly higher than the 68% yield obtained with chlorooctane.

A patented, optimized protocol aims to create a gentler reaction with higher yields compared to traditional methods that use solvents like dimethyl formamide (B127407) or triethylamine, which can lead to more violent reactions and byproducts. vulcanchem.com This improved method uses chlorobenzene and propyl carbinol as catalysts for the formation of sodium phenide from sodium sand at a controlled temperature of 22–25°C. researchgate.netvulcanchem.com The subsequent carboxylation is performed at 0°C, and the final product is purified by crystallization from a methanol (B129727)/water system, achieving a high purity product with a yield of up to 70%. researchgate.netvulcanchem.com

Table 1: Comparison of Synthetic Pathways to 2,6-Dimethoxybenzoic Acid

| Starting Precursor | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 1,3-Dimethoxybenzene | 1) Sodium, Toluene, Chloropropane; 2) CO₂; 3) HCl | 71% | |

| 1,3-Dimethoxybenzene | 1) Potassium diethylamide, TMEDA; 2) Dry Ice; 3) HCl | 69% | Current time information in Vanderburgh County, US. |

| 1,3-Dimethoxybenzene | 1) Sodium, Toluene, Chlorooctane; 2) CO₂; 3) HCl | 68% | |

| 1,3-Dimethoxybenzene | 1) Sodium sand, Chlorobenzene, Propyl carbinol; 2) CO₂; 3) Methanol/Water | Up to 70% | vulcanchem.com |

| Resorcinol | 1) Carboxylation; 2) Dimethyl sulfate; 3) Hydrolysis | 47.8% | researchgate.net |

Direct Synthesis of this compound

Once the precursor acid is obtained, the focus shifts to the construction of the hydrazide functional group.

Esterification and Hydrazinolysis Protocols

The most established and widely used method for synthesizing this compound is a two-step process. cbijournal.commdpi.com

Esterification : The first step involves converting 2,6-dimethoxybenzoic acid into its corresponding ester. This is typically an acid-catalyzed esterification. For example, refluxing the benzoic acid with absolute ethanol (B145695) in the presence of a catalytic amount of strong acid affords ethyl 2,6-dimethoxybenzoate in excellent yield (90%). mdpi.com Similarly, reaction with methanol produces methyl 2,6-dimethoxybenzoate. cbijournal.com

Hydrazinolysis : The second step is the hydrazinolysis of the ester. The purified ester, such as methyl 2,6-dimethoxybenzoate, is refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like absolute ethanol. cbijournal.com This reaction directly converts the ester group into the desired hydrazide. The excess solvent is removed, and the solid product is purified by recrystallization. This protocol is highly efficient, with reported yields of up to 91%. cbijournal.com A similar process of reacting an ester with hydrazine hydrate in refluxing ethanol is a general and effective method for producing various hydrazides. impactfactor.org

Advanced Synthetic Approaches

While the two-step esterification-hydrazinolysis route is robust, modern organic synthesis seeks more efficient "one-pot" or direct methods. Advanced approaches for the synthesis of amides and hydrazides often involve the use of coupling agents that activate the carboxylic acid, allowing for direct reaction with an amine or hydrazine.

For general benzohydrazide (B10538) synthesis, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) have been used to facilitate the direct formation of the C-N bond between a carboxylic acid and a hydrazine in a polyethylene (B3416737) glycol (PEG-400) medium, achieving good yields at room temperature. Current time information in Vanderburgh County, US. Other powerful amide coupling agents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), are also used for the direct synthesis of substituted benzohydrazides from benzoic acids. Although not specifically detailed for this compound in the reviewed literature, these direct coupling methods represent an advanced strategy that could potentially streamline its synthesis by avoiding the isolation of the intermediate ester. Furthermore, the development of flow chemistry offers a promising avenue for the continuous and scalable production of such compounds, significantly reducing reaction times compared to batch processes.

Derivatization Strategies via Hydrazide Functional Group

The true synthetic utility of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH₂). This functional group is a potent nucleophile and a versatile building block for constructing more complex molecules, particularly through condensation reactions and cyclizations. mdpi.com

The most common derivatization strategy involves the condensation of the hydrazide with aldehydes or ketones to form N'-substituted hydrazones, also known as Schiff bases. This reaction typically proceeds by refluxing the hydrazide with the chosen carbonyl compound in a solvent like ethanol. For example, reacting a benzohydrazide with substituted benzaldehydes generates a series of N'-benzylidene-benzohydrazide derivatives. This modular approach allows for the creation of large libraries of related compounds by simply varying the aldehyde or ketone component.

Beyond simple condensation, the hydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings. For instance, hydrazides can be treated with carbon disulfide (CS₂) in a basic medium to form oxadiazole or thiadiazole rings, which are important scaffolds in medicinal chemistry. The reaction of this compound with a quinone, such as 1,4-naphthoquinone, leads to the formation of N'-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzohydrazide derivatives, demonstrating its reactivity towards different electrophiles. These derivatization reactions highlight the role of this compound as a scaffold for generating molecular diversity.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A prevalent and extensively utilized synthetic route for the derivatization of this compound is its condensation reaction with various carbonyl compounds, such as aldehydes and ketones, to yield hydrazones. nih.govresearchgate.netderpharmachemica.com This reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds by the nucleophilic attack of the nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. derpharmachemica.comlibretexts.org The resulting intermediate then undergoes dehydration to form the stable hydrazone, characterized by the presence of a C=N double bond. derpharmachemica.comresearchgate.net

The versatility of this method lies in the wide array of aldehydes and ketones that can be employed, leading to a diverse library of hydrazone derivatives. nih.govderpharmachemica.com For instance, the condensation of this compound with substituted aromatic aldehydes has been reported to produce a series of N'-benzylidene-2,6-dimethoxybenzohydrazide derivatives. nih.gov Similarly, reactions with heterocyclic aldehydes, such as thiophene-2-carbaldehyde, have also been successfully carried out. derpharmachemica.com

The reaction conditions for hydrazone formation are generally mild, often involving stirring the reactants at room temperature or with gentle heating in a suitable solvent like ethanol. derpharmachemica.comderpharmachemica.com The products are typically obtained in good yields and can be purified by recrystallization. nih.govderpharmachemica.com

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| 3,4-Dimethoxybenzaldehyde | (E)-N'-(3,4-dimethoxybenzylidene)-2,6-dimethoxybenzohydrazide | derpharmachemica.com |

| 2,5-Dimethoxybenzaldehyde | (E)-N'-(2,5-dimethoxybenzylidene)-2,6-dimethoxybenzohydrazide | derpharmachemica.com |

| Thiophene-2-carbaldehyde | (E)-N'-(thiophen-2-ylmethylene)-2,6-dimethoxybenzohydrazide | derpharmachemica.com |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2,6-dimethoxybenzohydrazide | derpharmachemica.com |

| 5-Chloroindoline-2,3-dione | N/A | google.com |

Note: The table provides a representative, not exhaustive, list of examples.

Other Established Chemical Transformations of the Hydrazide Moiety

Beyond the formation of hydrazones, the hydrazide moiety of this compound can undergo other chemical transformations, expanding the scope of its derivatives. One such transformation is the reaction with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. For example, the reaction of this compound with 5-chloroindoline-2,3-dione in refluxing ethanol has been shown to yield a specific indolyl derivative. google.com

Furthermore, the hydrazide group can participate in cyclization reactions to form various heterocyclic systems. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of benzohydrazides suggests potential for the synthesis of five- and six-membered heterocyclic rings. researchgate.net These transformations often involve reactions with bifunctional reagents, leading to the formation of complex molecular architectures.

The hydrazide functionality can also be a precursor for the synthesis of other nitrogen-containing compounds. For example, under certain conditions, the hydrazide can be converted to other functional groups, although specific examples directly involving this compound are not prominent in the provided search results. The inherent reactivity of the -CONHNH2 group makes it a valuable synthon in organic synthesis for the construction of a wide range of molecular frameworks. biointerfaceresearch.comacs.org

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dimethoxybenzohydrazide Systems

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bu.educam.ac.uk This technique has been instrumental in characterizing the solid-state structure of 2,6-dimethoxybenzohydrazide.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in a crystal is governed by intermolecular forces, with hydrogen bonding playing a crucial role in the case of this compound. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions involve hydrogen bond donors, such as N-H groups, and acceptors, like oxygen atoms. The specific patterns of these hydrogen bonds dictate how the individual molecules pack together to form the larger crystal lattice. In related structures, intermolecular N-H⋯O and N-H⋯Cl hydrogen bonds are observed, forming extended networks that define the crystal's architecture. nih.gov

Investigation of Dihedral Angles and Planarity

A notable feature of the this compound structure is the orientation of the hydrazide group relative to the benzene (B151609) ring. The planar hydrazide group is twisted at a significant angle with respect to the plane of the benzene ring, with a reported dihedral angle of 82.93 (3)°. researchgate.net This non-planar conformation is a critical aspect of its three-dimensional structure. In a related compound, methyl 2,6-dimethoxybenzoate, the planar ester group is similarly oriented at a dihedral angle of 81.46 (3)° to the benzene ring. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique used to probe the local chemical environments of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize this compound.

Proton (¹H) NMR for Structural and Electronic Environment Assessment

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts of the protons in this compound are indicative of their specific electronic surroundings. Aromatic protons on the benzene ring, protons of the methoxy (B1213986) groups, and protons of the hydrazide group each exhibit characteristic signals in the ¹H NMR spectrum. Downfield shifts in the ¹H NMR spectra of similar compounds have been attributed to intramolecular hydrogen bonding. sapub.org The typical chemical shift ranges for various types of protons are well-established. orgchemboulder.com

Below is an interactive table detailing the predicted ¹H NMR spectral data for a related compound, which helps in understanding the proton environments.

| Atom No. | Chemical Shift (ppm) | Multiplicity |

| 1 | 7.20 | Triplet |

| 2 | 6.80 | Doublet |

| 3 | 3.80 | Singlet |

Note: This data is predictive and serves as an illustrative example.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to analyze the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a map of the carbon skeleton. The chemical shifts of the carbonyl carbon, aromatic carbons, and methoxy carbons fall into characteristic regions. oregonstate.edu

An interactive table with predicted ¹³C NMR chemical shifts for a similar structure is provided below to illustrate the carbon skeleton analysis.

| Atom No. | Chemical Shift (ppm) |

| C1 | 168.5 |

| C2 | 158.2 |

| C3 | 110.5 |

| C4 | 132.8 |

| C5 | 56.3 |

Note: This data is predictive and serves as an illustrative example.

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the connectivity of atoms within a molecule. arxiv.orgmnstate.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the complex structures of organic compounds like this compound. creative-biostructure.comsdsu.eduyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) scalar couplings, allowing for the identification of neighboring protons in the molecular structure. mnstate.edusdsu.edu Cross-peaks in a COSY spectrum indicate that two protons are J-coupled, providing direct evidence of their connectivity through chemical bonds. mnstate.edusdsu.edu

HSQC provides direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). columbia.edu This is highly sensitive and allows for the precise assignment of protonated carbons. columbia.edu Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC is crucial for identifying longer-range (two- to four-bond) couplings between protons and carbons. youtube.comcolumbia.edu This technique is particularly valuable for mapping out the carbon skeleton of a molecule, including the placement of quaternary carbons and heteroatoms, which is often challenging with other methods. creative-biostructure.comnih.gov The intensity of HMBC cross-peaks can sometimes provide insights into the coupling constants, although the absence of a peak does not definitively rule out a long-range correlation. columbia.edu

By combining the information from these 2D NMR techniques, a complete and unambiguous assignment of the proton and carbon signals in the this compound system can be achieved, forming a solid foundation for understanding its chemical behavior.

| Technique | Type of Correlation | Information Gained | Relevance to this compound |

|---|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H Homonuclear | Identifies protons that are coupled to each other (typically through 2-3 bonds). creative-biostructure.comsdsu.edu | Establishes the connectivity of protons on the aromatic ring and the hydrazide moiety. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C Heteronuclear (one-bond) | Correlates protons directly to the carbons they are attached to. columbia.edu | Assigns the specific carbon atoms in the benzene ring and the methoxy groups. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C Heteronuclear (multiple-bond) | Shows correlations between protons and carbons over two to four bonds. youtube.comcolumbia.edu | Confirms the overall carbon framework, including the connection of the methoxy groups and the hydrazide group to the aromatic ring. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

The FTIR and Raman spectra of this compound are rich with information, displaying characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule. solubilityofthings.comstudymind.co.uklibretexts.org The positions of these bands are indicative of the types of bonds and the atoms involved. vscht.cz

Key functional groups and their expected vibrational modes include:

Amide Group (-CONHNH₂): This group gives rise to several characteristic bands. The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The C=O (amide I) stretching vibration is a strong band usually observed between 1630 and 1680 cm⁻¹. The N-H bending (amide II) and C-N stretching vibrations also provide valuable structural information.

Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methyl groups are expected in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations will also be present.

Benzene Ring: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. rasayanjournal.co.in The C=C stretching vibrations within the ring give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

|---|---|---|---|

| Amide (-CONHNH₂) | N-H stretch | 3100 - 3500 | FTIR |

| C=O stretch (Amide I) | 1630 - 1680 | FTIR (strong) | |

| Methoxy (-OCH₃) | C-H stretch | 2850 - 2960 | FTIR & Raman |

| C-O stretch | 1000 - 1300 | FTIR | |

| Benzene Ring | C-H stretch | > 3000 | FTIR & Raman |

| C=C stretch | 1450 - 1600 | Raman (often strong) |

The precise frequencies of the vibrational modes are sensitive to the molecule's conformation. auremn.org.br Factors such as hydrogen bonding, both intramolecular and intermolecular, can significantly influence the position and shape of the vibrational bands. up.ac.za For instance, the frequency of the C=O stretch can shift depending on its involvement in hydrogen bonding. Computational studies, often employing Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and assign vibrational frequencies for different possible conformers, aiding in the determination of the most stable molecular geometry in the solid state or in solution. rasayanjournal.co.innih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, including UV-Visible absorption and photoluminescence, provides valuable information about the electronic structure and excited state properties of this compound and its derivatives. libretexts.org

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The absorption of UV or visible light promotes electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. libretexts.orgshu.ac.uk

The key electronic transitions expected for this molecule are:

π → π transitions:* These transitions, typically of high intensity, arise from the excitation of electrons within the aromatic π-system. shu.ac.uk The extent of conjugation in the molecule significantly influences the energy (and therefore the wavelength) of these transitions.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. shu.ac.uk These are generally of lower intensity compared to π → π* transitions.

The solvent environment can affect the position of these absorption bands. For example, n → π* transitions often experience a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk The presence of substituents on the aromatic ring can also alter the electronic transitions. tanta.edu.eg

Derivatives of this compound can exhibit interesting photophysical properties, including fluorescence. sioc-journal.cn Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state through various pathways, including the emission of a photon, a process known as fluorescence.

The fluorescence properties, such as the emission wavelength and quantum yield (the efficiency of the fluorescence process), are highly dependent on the molecular structure and the surrounding environment. scirp.orgrsc.org For instance, the introduction of different functional groups can significantly alter the photoluminescence characteristics. rsc.org The study of these properties is crucial for the development of new fluorescent materials and sensors. unica.itmdpi.com Derivatives of similar aromatic hydrazides have shown potential in applications such as organic light-emitting diodes (OLEDs) due to their emissive properties. nih.govrsc.org

| Technique | Information Obtained | Relevance to this compound Systems |

|---|---|---|

| UV-Vis Absorption Spectroscopy | Identifies electronic transitions (π → π, n → π) and provides information on conjugation. shu.ac.uktanta.edu.eg | Characterizes the electronic structure and the effect of substituents on the aromatic system. |

| Photoluminescence (Fluorescence) Spectroscopy | Measures the emission of light from excited states, providing data on fluorescence quantum yield and lifetime. scirp.org | Evaluates the potential of derivatives as fluorescent materials for various applications. nih.govmdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight of thermally labile and high-molecular-weight compounds with high accuracy. uvic.calibretexts.org It is particularly valuable for confirming the synthesis of this compound and its derivatives, such as metal complexes or hydrazones. nih.govscielo.br In ESI-MS, the molecular ion is often observed as a protonated species [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).

While ESI is a soft technique, fragmentation can be induced by increasing the energy in the ion source (in-source CID) or in a collision cell (MS/MS). uvic.caresearchgate.net The resulting fragmentation pattern provides a fingerprint of the molecule, enabling detailed structural elucidation. For this compound (Molecular Weight: 196.21 g/mol ), the fragmentation pathway can be predicted based on its functional groups and studies of similar hydrazide structures. nih.govrsc.org

The primary fragmentation events for protonated this compound would likely involve cleavages around the hydrazide linker and losses from the dimethoxy-substituted benzene ring. Key fragmentation pathways typically include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The cleavage of the N-N bond and the C-N bond are also common fragmentation routes in hydrazides.

A proposed fragmentation pattern for [this compound+H]⁺ is detailed below. The initial protonation would likely occur on the terminal nitrogen or the carbonyl oxygen. Subsequent fragmentation could lead to the formation of a stable acylium ion.

Table 1: Proposed ESI-MS Fragmentation of this compound

| m/z (amu) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 197.09 | [M+H]⁺ | C₉H₁₃N₂O₃⁺ | - |

| 180.06 | [M+H - NH₃]⁺ | C₉H₁₀O₃⁺ | NH₃ |

| 165.05 | [2,6-dimethoxybenzoyl]⁺ | C₉H₉O₃⁺ | N₂H₃ |

| 137.06 | [C₈H₉O₂]⁺ | C₈H₉O₂⁺ | CO, N₂H₃ |

| 134.03 | [M+H - NH₃ - H₂O - CO]⁺ | C₇H₆O₂⁺ | NH₃, H₂O, CO |

| 122.04 | [C₇H₆O₂]⁺ | C₇H₆O₂⁺ | CH₃, CO, N₂H₃ |

| 107.05 | [C₇H₇O]⁺ | C₇H₇O⁺ | CH₃O, CO, N₂H₃ |

Note: The m/z values are calculated for the most abundant isotopes and represent a hypothetical fragmentation pattern. Actual results may vary based on instrumental conditions.

Advanced Magnetic Resonance Techniques (e.g., Electron Paramagnetic Resonance, EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgethz.ch It is uniquely suited for studying transition metal complexes and organic radicals. ethz.chillinois.edu While this compound itself is diamagnetic (no unpaired electrons) and thus EPR-silent, its metal complexes involving paramagnetic ions (e.g., Cu(II), Mn(II), Fe(III)) can be effectively characterized using EPR. bibliotekanauki.plnih.gov

EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the geometry of its coordination environment. illinois.edu The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A).

g-factor: The g-factor is analogous to the chemical shift in NMR. Its deviation from the free electron value (g ≈ 2.0023) and its anisotropy (gx, gy, gz) provide significant insight into the electronic structure and symmetry of the metal complex. illinois.edu For instance, the anisotropy of the g-factor can help distinguish between different coordination geometries like square planar, tetrahedral, or octahedral. bibliotekanauki.pl

Hyperfine Coupling: The interaction between the electron spin and the magnetic moment of a nearby nucleus (like the metal nucleus or ligand atoms such as ¹⁴N) leads to the splitting of EPR lines. ethz.ch This hyperfine coupling constant (A) is sensitive to the nature of the metal-ligand bond and the distribution of the unpaired electron's wavefunction.

For a hypothetical square planar Cu(II) complex of this compound, where the hydrazide acts as a bidentate ligand, the EPR spectrum would be expected to show axial symmetry. The analysis of the g-values and copper hyperfine coupling constants would confirm the d⁹ configuration of Cu(II) and provide information on the covalency of the copper-ligand bonds.

Table 2: Representative EPR Parameters for a Hypothetical Paramagnetic Metal Complex of this compound

| Parameter | Description | Typical Information Gained |

| g-values (g∥, g⊥) | Anisotropy of the Zeeman interaction | Provides information on the ground electronic state and the symmetry of the metal ion's environment (e.g., axial, rhombic). |

| A-values (A∥, A⊥) | Hyperfine coupling to the metal nucleus (e.g., ⁶³'⁶⁵Cu, ⁵⁵Mn) | Indicates the degree of localization of the unpaired electron on the metal and the nature of the metal-ligand bonding. |

| Superhyperfine coupling (aN) | Hyperfine coupling to ligand nuclei with non-zero spin (e.g., ¹⁴N) | Confirms the coordination of specific ligand atoms (like the nitrogen atoms of the hydrazide) to the metal center. |

Note: This table presents the types of parameters that would be determined from an EPR experiment on a suitable metal complex.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure of Metal Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a molecule, including in non-crystalline samples. nih.govrsc.org For metal complexes of this compound, XAS can provide precise information about the metal's oxidation state, coordination number, geometry, and the identity and distances of surrounding atoms. rsc.org

An XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region, which includes the pre-edge and the rising edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing metal. nih.govdiva-portal.org The energy of the absorption edge shifts to higher values with an increase in the metal's oxidation state. rsc.orgnih.gov The shape and intensity of pre-edge features, which arise from 1s→3d transitions, are dictated by the symmetry of the metal site and can distinguish between, for example, centrosymmetric (e.g., octahedral) and non-centrosymmetric (e.g., tetrahedral) environments. diva-portal.org

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations past the absorption edge. nih.gov Analysis of these oscillations provides quantitative information about the local structure around the metal center, including the type of neighboring atoms, their distance from the metal, and the coordination number. rsc.org For a metal complex of this compound, EXAFS could precisely determine the bond lengths of the coordinating oxygen and nitrogen atoms to the metal center.

XAS is uniquely capable of interrogating each metal site in a sample independently, making it invaluable for studying systems in solution and for tracking structural changes during a chemical reaction. nih.gov

Table 3: Information Obtainable from XAS on a Metal Complex of this compound

| Spectroscopic Region | Parameter | Structural/Electronic Information |

| XANES | Edge Energy | Directly correlates with the formal oxidation state of the metal center (e.g., distinguishing between Cu(II) and Cu(III)). rsc.org |

| Pre-edge Features (Intensity, Energy) | Reveals information about the coordination geometry (e.g., tetrahedral vs. octahedral) and electronic structure. diva-portal.org | |

| EXAFS | Fourier Transform Peaks | Identifies shells of neighboring atoms (e.g., N/O shell, C shell) and their approximate distances from the metal. |

| Bond Distances (R) | Provides precise metal-ligand bond lengths (e.g., M-N, M-O) with high accuracy. | |

| Coordination Number (N) | Determines the number of atoms in a given coordination shell. | |

| Debye-Waller Factor (σ²) | Measures the degree of structural disorder in the coordination shell. |

Note: This table outlines the key structural parameters that can be extracted from the analysis of XANES and EXAFS data.

Coordination Chemistry and Ligand Design Principles Involving 2,6 Dimethoxybenzohydrazide

Design and Synthesis of 2,6-Dimethoxybenzohydrazide-Based Ligands

The strategic design of ligands is paramount in coordination chemistry as the ligand's structure dictates the resulting metal complex's geometry, stability, and physicochemical properties. This compound offers a reactive platform for synthesizing a range of ligands with varying denticity and donor atom sets.

Ligands are classified by their denticity, which refers to the number of donor atoms they use to bind to a central metal ion. ncert.nic.in Ligands can be unidentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). ncert.nic.inlibretexts.org Polydentate ligands are often preferred as they form more stable chelate complexes compared to those with unidentate ligands. ncert.nic.inlibretexts.org

The this compound molecule itself can function as a neutral bidentate ligand. chemsociety.org.ng It typically coordinates to a metal ion through two sites: the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amino group (-NH₂). This bidentate chelation forms a stable five-membered ring with the metal center.

While it can act as a simple bidentate ligand, this compound is more frequently employed as a precursor for constructing more complex polydentate ligands. ajrconline.org Its hydrazide moiety provides a reactive site for condensation reactions, allowing for the extension of the molecule and the introduction of additional donor groups, thereby increasing its denticity. This strategy enables the synthesis of ligands capable of forming highly stable, multi-ring chelate structures with metal ions. numberanalytics.com

A primary method for developing polydentate ligands from this compound is through the synthesis of Schiff bases. These compounds are formed via a condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of an aldehyde or ketone. scirp.orgarabjchem.org This reaction creates an azomethine or imine group (-N=CH-), which introduces a new nitrogen donor atom. scirp.org

The choice of the aldehyde or ketone reactant is crucial as it determines the final structure and donor set of the resulting Schiff base ligand. By selecting carbonyl compounds that also contain other potential donor atoms, such as hydroxyl (-OH) or additional amino (-NH₂) groups, the denticity of the ligand can be systematically increased. For example, reacting this compound with a hydroxy-substituted aldehyde (like salicylaldehyde) results in a Schiff base ligand that can act as a tridentate donor.

These Schiff base ligands derived from hydrazides often exhibit tautomerism, existing in keto-enol forms. In the presence of metal ions, they typically coordinate in their enolic form, where the ligand becomes a monoanionic species after deprotonation of the enolic hydroxyl group. arabjchem.org This leads to strong and stable bonds with the metal center. The resulting complexes often feature ONO or NNO donor sets, significantly influencing the geometry and stability of the final coordination compound. arabjchem.orgnih.govresearchgate.net

Formation and Structural Characterization of Metal Complexes

Ligands derived from this compound readily form stable coordination complexes with a wide array of transition metals. The characterization of these complexes using various analytical techniques is essential to determine their structure, coordination environment, and bonding interactions.

Schiff base ligands derived from hydrazides are known to coordinate with a variety of d-block transition metal ions. The ability to form stable complexes is attributed to the presence of multiple soft donor atoms (N and O) in the ligand structure, which readily bind to metal ions. Research on analogous hydrazide-based ligands has demonstrated the successful synthesis of complexes with numerous metals, including:

Copper (II): Cu(II) complexes with hydrazone ligands have been extensively studied. chemsociety.org.ngarabjchem.orgrsc.orgias.ac.in These complexes are often characterized by square planar or distorted octahedral geometries.

Cobalt (II): Co(II) readily forms complexes with hydrazone Schiff bases, typically resulting in octahedral or tetrahedral structures. scirp.orgarabjchem.orgcyberleninka.ruias.ac.in

Nickel (II): Ni(II) complexes with these types of ligands have been synthesized and are often found to adopt square-planar or octahedral geometries. arabjchem.orgresearchgate.netias.ac.inmdpi.com

Vanadium (V): Oxidovanadium(V) complexes can be prepared using hydrazone ligands. These complexes are typically six-coordinate with a distorted octahedral geometry. researchgate.netrsc.org

Zinc (II): As a d¹⁰ metal ion, Zn(II) forms stable complexes with hydrazone ligands, commonly exhibiting tetrahedral or octahedral coordination. arabjchem.orgnih.govnih.govnih.gov

The synthesis of these complexes is generally achieved by reacting the appropriate metal salt (e.g., chloride or acetate) with the pre-synthesized Schiff base ligand in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux. ias.ac.innih.gov

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. Ligands based on this compound can induce various coordination geometries depending on the metal ion, the specific structure of the ligand, and the presence of other co-ligands (like water or anions).

Commonly observed geometries for transition metal complexes with related hydrazone Schiff base ligands include:

Octahedral: This is a very common six-coordinate geometry found in complexes of Co(II), Ni(II), Zn(II), and V(V). scirp.orgarabjchem.orgresearchgate.netresearchgate.netacademie-sciences.fr The Schiff base ligand typically occupies three coordination sites (meridional fashion), with the remaining sites filled by solvent molecules (e.g., H₂O) or counter-ions. mdpi.comresearchgate.net

Tetrahedral: This four-coordinate geometry is often observed for Zn(II) and some Co(II) complexes. chemsociety.org.ngarabjchem.orgcyberleninka.ru

Square Planar: This four-coordinate geometry is characteristic of many Cu(II) and Ni(II) complexes. nih.govias.ac.in

Square Pyramidal: This five-coordinate geometry is frequently found in vanadyl (VO²⁺) complexes and can also be observed for other metals like Zn(II). ias.ac.innih.gov

The following table summarizes the common coordination geometries for relevant metal ions with analogous hydrazone-based ligands.

| Metal Ion | Common Coordination Geometries |

| Cu(II) | Square Planar, Distorted Octahedral nih.govias.ac.in |

| Co(II) | Octahedral, Tetrahedral scirp.orgarabjchem.orgcyberleninka.ru |

| Ni(II) | Octahedral, Square Planar arabjchem.orgresearchgate.netias.ac.in |

| V(V) | Distorted Octahedral researchgate.net |

| Zn(II) | Tetrahedral, Octahedral, Square Pyramidal arabjchem.orgnih.govnih.gov |

This table is based on data for analogous hydrazone Schiff base complexes.

The stability and structure of the metal complexes are dictated by the coordination bonds between the metal ion and the donor atoms of the ligand. For Schiff bases derived from this compound, the coordination typically occurs through a tridentate chelating mode.

The most common donor set is ONO , where the ligand binds to the metal center via:

The phenolic oxygen from the aldehyde/ketone moiety (after deprotonation).

The azomethine nitrogen of the Schiff base linkage.

The enolic oxygen from the deprotonated hydrazide group. arabjchem.orgresearchgate.net

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are fundamental to understanding their structure, bonding, and potential applications. These characteristics are primarily dictated by the central metal ion's d-electron configuration and the ligand field created by the coordinating atoms. In complexes involving this compound, the hydrazide moiety provides key coordination sites (typically the carbonyl oxygen and the terminal amino nitrogen) that influence the electronic and magnetic behavior of the resulting metal complexes.

Electronic Spectra

The electronic spectra of this compound coordination compounds, typically measured using UV-Visible spectroscopy, provide significant insights into the nature of the metal-ligand bonding and the geometry of the complex. hilarispublisher.comnih.gov The spectra are generally characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the central metal ion. libretexts.org These transitions are typically weak in intensity. bath.ac.uk Their energy and number are highly dependent on the geometry of the complex (e.g., octahedral or tetrahedral) and the identity of the metal ion. rdd.edu.iqsamipubco.com For instance, octahedral Ni(II) complexes often exhibit two spin-allowed transitions, ³A₂g → ³T₁g(F) and ³A₂g → ³T₁g(P). arabjchem.orgcore.ac.uk In contrast, a single broad band is often observed for octahedral Cu(II) complexes due to the Jahn-Teller effect. nanoient.org

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and arise from the movement of an electron between the metal ion and the ligand. libretexts.org Ligand-to-metal charge transfer (LMCT) bands involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. nih.gov Conversely, metal-to-ligand charge transfer (MLCT) involves excitation from a metal d-orbital to an empty ligand orbital. The electronic spectra of hydrazone-based complexes often show bands that can be assigned to these charge-transfer phenomena. samipubco.comnih.gov

The following table illustrates hypothetical electronic spectral data for first-row transition metal complexes with this compound, assuming an octahedral geometry. The band assignments are based on typical values reported for similar hydrazide and hydrazone complexes. samipubco.comarabjchem.orgcore.ac.uknih.gov

| Complex | d-d Transition Bands (cm⁻¹) | Assignment | Charge Transfer (LMCT) (cm⁻¹) |

|---|---|---|---|

| [Co(L)₂(H₂O)₂] | ~15,800, ~18,500 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | ~25,300 |

| [Ni(L)₂(H₂O)₂] | ~16,600, ~26,900 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | ~28,000 |

| [Cu(L)₂(H₂O)₂] | ~13,800 (broad) | ²E_g → ²T₂g | ~26,500 |

Table 1. Illustrative electronic spectral data for hypothetical this compound (L) complexes in an octahedral environment.

Magnetic Properties

Magnetic susceptibility measurements provide direct information about the number of unpaired electrons in the central metal ion of a complex. kfupm.edu.sa This data is crucial for determining the oxidation state and the spin state (high-spin or low-spin) of the metal, which in turn helps to elucidate the coordination environment. orientjchem.org

The magnetic behavior of a complex is quantified by its effective magnetic moment (μ_eff), which is typically determined using methods like the Gouy balance. orientjchem.orgredalyc.org This experimental value can be compared to the theoretical "spin-only" magnetic moment, calculated based on the number of unpaired electrons (n).

Many transition metal complexes are paramagnetic due to the presence of unpaired electrons. redalyc.org For example, Cu(II) complexes with one unpaired electron typically exhibit magnetic moments in the range of 1.77–2.05 B.M. researchgate.net Similarly, high-spin octahedral Co(II) complexes (three unpaired electrons) and Ni(II) complexes (two unpaired electrons) show characteristic magnetic moments. nih.govacs.org Complexes of metals like Zn(II) or Cd(II) are expected to be diamagnetic as they have a d¹⁰ configuration with no unpaired electrons. rdd.edu.iq

The table below presents expected magnetic moment data for various coordination compounds of this compound, linking these values to the electronic configuration and geometry.

| Complex | Metal Ion d-Configuration | Number of Unpaired Electrons (n) | Expected μ_eff (B.M.) | Inferred Geometry |

|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | d⁷ | 3 | ~4.81 - 5.16 | Octahedral (High-Spin) |

| [Ni(L)₂(H₂O)₂] | d⁸ | 2 | ~3.04 - 3.39 | Octahedral |

| [Cu(L)₂(H₂O)₂] | d⁹ | 1 | ~1.86 - 2.10 | Distorted Octahedral |

| [Zn(L)₂] | d¹⁰ | 0 | ~0 (Diamagnetic) | Tetrahedral |

Table 2. Expected magnetic properties for hypothetical this compound (L) complexes. Data is based on typical values for similar hydrazide complexes. core.ac.uknih.govresearchgate.netacs.org

These magnetic and electronic data, when combined, offer a comprehensive picture of the coordination chemistry of this compound, confirming the geometry, bonding characteristics, and electronic structure of its metal complexes.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.netmanchester.ac.ukkaust.edu.sa DFT calculations for 2,6-Dimethoxybenzohydrazide would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model its electronic and structural properties. nih.gov

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. chemicalbook.com By exploring the potential energy surface, different stable conformers and the transition states that separate them can be identified, providing a comprehensive conformational energy landscape. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, a hypothetical table of optimized geometric parameters based on related structures is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.24 |

| N-N | 1.38 | |

| C-N (amide) | 1.35 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O (methoxy) | 1.37 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-N | 119.0 | |

| C-C-O (methoxy) | 118.0 | |

| Dihedral Angle (°) | C-C-C=O | ~180 |

| O=C-N-N | ~180 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. chemscene.comuq.edu.au The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. uq.edu.au For this compound, the HOMO is expected to be localized on the hydrazide moiety and the methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.50 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 3.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sigmaaldrich.comresearchgate.netnih.gov The MEP map of this compound would illustrate electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, colored blue). The oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and amine groups would represent the most electron-deficient regions, indicating sites for nucleophilic interaction.

DFT calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies through the analysis of the Hessian matrix allows for the assignment of infrared (IR) and Raman spectra. anl.govnih.govnih.govnih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the amide, N-H stretching of the hydrazide, and C-O stretching of the methoxy (B1213986) groups. Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide valuable information for the interpretation of experimental spectra. fishersci.ca

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3350 |

| N-H₂ (amine) | Asymmetric Stretching | 3450 |

| N-H₂ (amine) | Symmetric Stretching | 3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=O (amide I) | Stretching | 1680 |

| N-H (amide II) | Bending | 1550 |

| C-O (methoxy) | Asymmetric Stretching | 1250 |

| C-O (methoxy) | Symmetric Stretching | 1030 |

Computational methods can also be employed to calculate important thermochemical properties, providing insights into the stability and formation of this compound. bohrium.com The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) can be determined from the calculated vibrational frequencies and electronic energies. This information is crucial for understanding the thermodynamics of reactions involving this compound.

Table 4: Hypothetical Thermochemical Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Enthalpy of Formation (ΔH°f) | -350.5 kJ/mol |

| Standard Entropy (S°) | 420.2 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | -225.8 kJ/mol |

Molecular Docking Simulations for Biomolecular Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netmanchester.ac.uk The simulation predicts the binding affinity, usually expressed as a docking score or binding free energy, and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. While a specific target for this compound is not defined here, a hypothetical docking study against a generic kinase active site is described to illustrate the methodology.

The docking process would involve preparing the 3D structure of this compound and the target protein, defining the binding site, and then using a scoring function to evaluate different binding poses. The results would indicate the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

Table 5: Hypothetical Molecular Docking Results of this compound against a Kinase Active Site

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, GLU91, VAL96, LYS101, ASP164 |

Enzyme Active Site Binding Studies (e.g., Urease Inhibition Mechanism)

Computational docking and modeling studies are instrumental in elucidating how this compound may inhibit enzymes such as urease. Urease, a nickel-dependent metalloenzyme, is a key target for inhibitors due to its role in various pathological conditions. nih.gov The active site of urease contains a binuclear nickel center, which is crucial for its catalytic activity of hydrolyzing urea. researchgate.net

The inhibitory mechanism of hydrazide-containing compounds often involves direct interaction with these nickel ions. nih.gov For this compound, it is hypothesized that the hydrazide moiety (-CONHNH2) acts as a chelating agent. The nitrogen and oxygen atoms of the hydrazide group can form coordinate bonds with the two Ni(II) ions in the urease active site. nih.govresearchgate.net This binding is thought to mimic the interaction of the substrate, urea, thereby competitively inhibiting the enzyme.

Molecular docking simulations can predict the preferred binding pose of this compound within the urease active site. These models suggest that the binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and surrounding amino acid residues. nih.gov The 2,6-dimethoxyphenyl group can fit into hydrophobic pockets within the active site, while the N-H groups of the hydrazide can act as hydrogen bond donors. The lack of bulky attachments on the pharmacophore generally allows for easier entry into the substrate-binding pocket. nih.govresearchgate.net

Table 1: Key Interactions in the Hypothesized Binding of this compound to the Urease Active Site

| Interacting Moiety of Inhibitor | Target in Urease Active Site | Type of Interaction |

|---|---|---|

| Hydrazide (-CONHNH2) | Ni(II) ions | Coordination/Chelation |

| Carbonyl Oxygen (C=O) | Amino Acid Residues (e.g., His) | Hydrogen Bonding |

| Amine Hydrogens (-NH2) | Amino Acid Residues (e.g., Asp) | Hydrogen Bonding |

Protein-Ligand Interaction Modes (e.g., Efflux Pump Targeting)

Multidrug resistance (MDR) in bacteria is frequently mediated by efflux pumps, such as MexB from Pseudomonas aeruginosa or AcrB from Escherichia coli, which expel antibiotics from the cell. nih.govescholarship.org Developing inhibitors for these pumps is a key strategy to overcome MDR. nih.gov Computational studies are used to understand how potential inhibitors like this compound could interact with these complex transmembrane proteins.

The binding sites of RND-type efflux pumps like AcrB are often large, polyspecific, and located in the periplasmic domain. escholarship.org A common binding region is a hydrophobic "deep binding pocket" that frequently contains aromatic residues like phenylalanine. escholarship.org

For this compound, the interaction would likely be driven by:

Hydrophobic Interactions: The dimethoxybenzene ring is well-suited to interact with the phenylalanine-rich cages found within the pump's binding pocket. escholarship.org

Hydrogen Bonding: The hydrazide group provides both hydrogen bond donors (-NH, -NH2) and acceptors (C=O), which can form a network of interactions with polar residues and structured water molecules within the binding site. nih.govescholarship.org

Docking simulations can identify the most favorable binding modes and calculate the binding affinity. These studies help in understanding the structure-activity relationship, suggesting that features like nitrogen heterocyclic compounds and amide derivatives are often favorable for inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the interactions between this compound and its environment over time.

MD simulations reveal that molecules are not rigid but exist as an ensemble of different conformations. chemrxiv.org For this compound, significant conformational flexibility arises from the rotation around several single bonds:

The bond connecting the benzene ring to the carbonyl group.

The C-N and N-N bonds within the hydrazide moiety.

Simulations in an explicit solvent, such as water, are crucial for capturing the influence of the environment. semanticscholar.org Water molecules can form hydrogen bonds with the polar hydrazide group, influencing its conformational preferences and stabilizing certain orientations. The methoxy groups also influence the molecule's solubility and interaction with the solvent. Understanding this flexibility is key, as the biologically active conformation that binds to a target protein may not be the lowest energy conformation in solution. nih.gov

Certain aromatic compounds or their metabolites can interact with DNA, leading to genotoxic effects. Studies on structurally related compounds can provide insight into potential interaction pathways. For instance, 2,6-dimethoxy-1,4-benzoquinone, a derivative of a dimethophrine-nitrite reaction, has been shown to cause DNA damage. nih.govresearchgate.net This compound induces DNA fragmentation, or strand breaks, in cells. nih.gov

The mechanism for such damage often involves the generation of reactive oxygen species (ROS) or the formation of covalent adducts with DNA bases. researchgate.net While this compound itself is not a quinone, its metabolic processing could potentially lead to reactive intermediates. MD simulations can be employed to model the non-covalent interactions of the parent molecule with DNA, such as intercalation between base pairs or binding within the minor groove, to assess its potential for DNA association prior to any chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory potency against a specific target.

This involves calculating a set of molecular descriptors for each derivative and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, charge distribution |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

A resulting QSAR equation might take the form: Biological Activity (e.g., log(1/IC50)) = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume) + ... + Constant

Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its solid state and how multiple molecules pack together in a crystal lattice. This packing is governed by a variety of intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govanalis.com.my The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. nih.gov

For this compound, the analysis would likely reveal a complex network of interactions:

Strong Hydrogen Bonds: The hydrazide group is a potent hydrogen-bonding motif. The N-H groups act as donors, and the carbonyl oxygen acts as an acceptor, likely forming strong N-H···O hydrogen bonds that link molecules into chains or dimers. nih.gov

Weak Hydrogen Bonds: Weaker C-H···O interactions involving the methoxy groups and the benzene ring are also expected to contribute to crystal stability. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Represents the large proportion of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Corresponds to the strong N-H···O and weaker C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | Moderate | Indicates contacts between carbon and hydrogen atoms, contributing to packing. |

| N···H / H···N | Moderate | Relates to N-H···N or other interactions involving the hydrazide nitrogen atoms. |

This analysis provides fundamental insights into the solid-state properties of the compound, which are relevant for its formulation and material characteristics.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxy-1,4-benzoquinone |

| 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide |

| 6-methoxy benzamide |

| AcrB |

| Dimethophrine |

| MexB |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethoxybenzohydrazide

Fundamental Chemical Reactivity of the Hydrazide Moiety

The chemical behavior of 2,6-dimethoxybenzohydrazide is largely dictated by the hydrazide functional group (-CONHNH₂), which features two distinct reactive centers: the nitrogen atoms and the carbonyl carbon. This duality allows the molecule to participate in a wide array of chemical transformations.

Nucleophilic Character of Nitrogen Centers

The hydrazide moiety contains two nitrogen atoms, each with a lone pair of electrons, rendering them both potentially nucleophilic. However, their reactivity differs significantly. The terminal amino nitrogen (-NH₂) is the primary nucleophilic center, while the nitrogen adjacent to the carbonyl group (the acyl nitrogen) exhibits markedly reduced nucleophilicity. nih.gov

This difference arises from electronic effects within the molecule. The acyl nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, decreasing its electron density and availability for nucleophilic attack. Conversely, the terminal nitrogen's lone pair is not involved in such resonance, making it more electron-rich and sterically accessible. While hydrazine (B178648) (H₂N-NH₂) is generally more nucleophilic than ammonia (B1221849) (NH₃) due to lone pair-lone pair repulsion between the adjacent nitrogen atoms, the introduction of an acyl group to form a hydrazide diminishes this effect on the internal nitrogen. quora.comyoutube.com Kinetic studies have quantified the nucleophilicity of various hydrazines and hydrazides, confirming that substitution patterns significantly influence reactivity. acs.orguni-muenchen.de

Table 1: Comparison of Nitrogen Nucleophilicity

| Compound | Nitrogen Center | Relative Nucleophilicity | Rationale |

|---|---|---|---|

| Ammonia (NH₃) | N | Moderate | Single nitrogen with an accessible lone pair. |

| Hydrazine (H₂N-NH₂) | Both N atoms | High | Lone pair repulsion enhances nucleophilicity ("alpha effect"). quora.com |

| This compound | Terminal (-NH₂) | Moderate to High | Primary site for nucleophilic attack; sterically accessible. |

| This compound | Acyl (-CONH-) | Low | Lone pair is delocalized by resonance with the carbonyl group. nih.gov |

Electrophilic Nature of Carbonyl Carbon

The carbonyl group (C=O) is inherently polar due to the higher electronegativity of oxygen compared to carbon. This polarization creates a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. rsc.org

However, in the context of the hydrazide moiety, the electrophilicity of this carbon is attenuated. The adjacent acyl nitrogen atom can donate its lone pair of electrons to the carbonyl carbon via resonance. This delocalization reduces the partial positive charge on the carbon, making it less electrophilic than the carbonyl carbon in a ketone or an aldehyde. This reduced electrophilicity means that reactions at the carbonyl carbon of a hydrazide, such as nucleophilic acyl substitution, typically require more forcing conditions compared to reactions with more electrophilic carbonyl compounds.

Table 2: Relative Electrophilicity of Carbonyl Carbons

| Functional Group | Example Compound | Relative Electrophilicity | Rationale |

|---|---|---|---|

| Aldehyde | Benzaldehyde | High | Only one alkyl/aryl group attached; less steric hindrance and less electron donation than ketones. |

| Ketone | Acetone | Moderate | Two electron-donating alkyl groups stabilize the partial positive charge. |

| Ester | Ethyl Acetate | Low-Moderate | Resonance donation from the ester oxygen reduces electrophilicity. |

| Hydrazide | This compound | Low | Strong resonance donation from the adjacent nitrogen lone pair significantly reduces the carbon's electrophilic character. |

Mechanism of Hydrazone Formation

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of its utility in synthesis and bioconjugation. soeagra.comwikipedia.org

Condensation Pathways and Reaction Intermediates

The formation of a hydrazone from this compound and a carbonyl compound is a nucleophilic addition-elimination reaction. soeagra.comlibretexts.org The process is typically catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon. soeagra.com

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of this compound attacks the activated carbonyl carbon. youtube.com This step forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal). soeagra.comnih.gov

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the hydroxyl group, converting it into a good leaving group (water).

Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond (an azomethine group).

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the neutral hydrazone product and regenerate the acid catalyst. soeagra.com

The rate-limiting step can vary depending on the pH of the reaction medium. In moderately acidic solutions, the dehydration of the tetrahedral intermediate is often rate-limiting. nih.gov

Stereochemical Considerations in Azomethine Formation

The formation of the carbon-nitrogen double bond (azomethine) in the hydrazone product introduces the possibility of stereoisomerism. acs.orgnih.gov Specifically, geometric isomers (E/Z isomers) can form, depending on the substitution pattern around the C=N bond.

The stereochemical outcome is influenced by the steric interactions between the substituents attached to the carbon and nitrogen atoms of the azomethine linkage. In the case of hydrazones derived from this compound, the bulky 2,6-dimethoxybenzoyl group exerts significant steric hindrance. Consequently, the reaction will typically favor the formation of the thermodynamically more stable isomer, which minimizes steric clash between the largest groups. For instance, in a reaction with an aldehyde (R-CHO), the E-isomer, where the bulky benzoyl group and the R-group are on opposite sides of the C=N bond, is generally expected to be the major product.

Role as a Building Block in Heterocyclic Chemistry

This compound is a valuable and versatile building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. beilstein-journals.orgbeilstein-journals.orgekb.eg Its bifunctional nature, possessing both nucleophilic nitrogen centers and an acyl group, allows it to participate in various cyclocondensation reactions.

Key examples of heterocycles synthesized from hydrazides include:

1,3,4-Oxadiazoles: These five-membered rings can be readily synthesized from this compound. A common method involves the reaction with a second carboxylic acid or its derivative (like an acyl chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. rsc.orgorganic-chemistry.orgnih.govmdpi.com

Pyrazoles: The classical Knorr pyrazole (B372694) synthesis and related methods can be adapted for use with hydrazides. chim.itnih.gov Reaction of this compound with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) under acidic or thermal conditions leads to a cyclocondensation reaction, forming a substituted pyrazole. beilstein-journals.orgorganic-chemistry.orgdergipark.org.tr

1,2,4-Triazoles: Synthesis of the 1,2,4-triazole (B32235) ring system can be achieved through several routes starting from this compound. nih.govnih.gov One pathway involves the reaction with an isothiocyanate to form a thiosemicarbazide (B42300) derivative, which can then be cyclized under basic conditions. Another method involves the reaction of the hydrazide with nitriles or amidines under various catalytic conditions. chemmethod.comisres.orguthm.edu.my

Table 3: Synthesis of Heterocycles from this compound

| Target Heterocycle | Typical Reagents | General Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acids/Acyl chlorides, POCl₃ | Acylation followed by cyclodehydration nih.gov |

| Pyrazole | 1,3-Diketones, β-Ketoesters | Cyclocondensation nih.gov |

| 1,2,4-Triazole | Isothiocyanates, Nitriles, Amidines | Addition followed by cyclization chemmethod.comuthm.edu.my |

Mechanistic Aspects of Metal Complexation